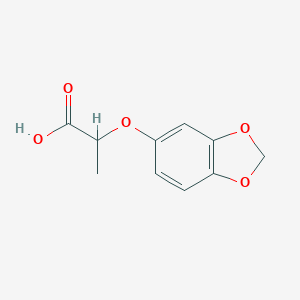

2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(10(11)12)15-7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTIYEKZZYPBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390393 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-34-0 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a significant molecule in the realm of herbicide development and a potential scaffold for novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and outlining robust methodologies for its synthesis and analysis.

Molecular Identity and Structural Elucidation

This compound, also known as 2-(sesamolyloxy)propanoic acid, possesses a unique molecular architecture that is central to its biological activity. The structure features a propanoic acid moiety linked via an ether bond to a 1,3-benzodioxole ring system, commonly derived from sesamol. This arrangement places it within the broader class of aryloxyphenoxypropionate compounds.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 106690-34-0 |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.19 g/mol |

| Canonical SMILES | CC(C(=O)O)OC1=CC2=C(C=C1)OCO2 |

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors from reaction kinetics to bioavailability.

Summary of Physical and Chemical Properties:

| Property | Value | Source |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | Not experimentally determined in available literature. | N/A |

| Boiling Point | Not experimentally determined in available literature. | N/A |

| Solubility | Soluble in chloroform and ethyl acetate.[1] Sparingly soluble in water.[2] | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | Not experimentally determined in available literature. | N/A |

Expert Insights: The solubility profile, characterized by good solubility in moderately polar organic solvents and limited aqueous solubility, is consistent with the molecule's structure, which contains both polar (carboxylic acid) and nonpolar (benzodioxole ring) functionalities. The lack of precise experimental data for melting and boiling points in readily available literature highlights a gap in the comprehensive characterization of this specific molecule, presenting an opportunity for further research.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach involves the reaction of sesamol with a suitable propanoate derivative bearing a leaving group.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Sesamol (1,3-Benzodioxol-5-ol)

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Ether Synthesis: To a solution of sesamol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise.

-

Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ester.

-

Purification of Ester: Purify the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Isolation and Final Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield pure this compound.

Trustworthiness through Self-Validation: Each step of this protocol includes a monitoring or validation point (TLC, pH measurement), ensuring that the researcher can track the progress and confirm the outcome of each transformation, leading to a reliable and reproducible synthesis.

Spectroscopic and Analytical Characterization

The structural integrity of synthesized this compound must be confirmed through a suite of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylenedioxy protons (a singlet around 5.9-6.0 ppm), the methine and methyl protons of the propanoate moiety, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzodioxole ring, the methylenedioxy carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the propanoate side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching absorption for the carbonyl group (around 1700-1725 cm⁻¹), and characteristic C-O stretching bands for the ether linkage and the dioxole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Chemical Reactivity and Potential Applications

Key Reactive Sites

The chemical reactivity of this compound is primarily governed by the carboxylic acid group and the aromatic benzodioxole ring.

Caption: Key reactive sites and potential transformations of the molecule.

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol.

-

Benzodioxole Ring: The aromatic ring is activated towards electrophilic substitution reactions due to the electron-donating nature of the ether oxygen and the methylenedioxy group.

Mechanism of Action and Applications

As a member of the aryloxyphenoxypropionate class, this compound is a known inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).[3] This enzyme catalyzes a critical step in the biosynthesis of fatty acids. Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane formation and energy storage, leading to the death of susceptible plant species. This targeted mechanism of action is the basis for the herbicidal activity of this class of compounds.

Beyond its application in agriculture, the unique structural motif of this molecule, combining a natural product-derived scaffold (sesamol) with a synthetically versatile side chain, makes it an interesting candidate for drug discovery programs. The benzodioxole moiety is present in numerous biologically active compounds, and its derivatization could lead to the development of novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest due to its established herbicidal activity and potential for further development in medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, a robust synthetic protocol, and an analysis of its chemical reactivity and mechanism of action. While there are opportunities for further experimental characterization, the information presented here serves as a solid foundation for researchers and scientists working with this compound.

References

An In-depth Technical Guide on 2-(1,3-Benzodioxol-5-yloxy)propanoic acid: A Molecule of Untapped Potential

Introduction: Bridging Two Pharmacophores

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel chemical entities presents a compelling avenue for identifying new therapeutic agents with potentially unique activity profiles. 2-(1,3-Benzodioxol-5-yloxy)propanoic acid (CAS No. 106690-34-0) is a prime example of such a molecule, elegantly merging two structural motifs of significant pharmacological relevance: the 1,3-benzodioxole ring and the arylpropanoic acid backbone. While this specific compound remains largely unexplored in the scientific literature, an analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.

The 1,3-benzodioxole moiety is a key feature in a variety of biologically active compounds, known to contribute to a range of effects including anticancer, anti-inflammatory, and antimicrobial properties.[1] This group can also interact with metabolic enzymes, such as the cytochrome P450 family, which has implications for drug metabolism and pharmacokinetics.[2] On the other hand, the 2-arylpropanoic acid scaffold is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like ibuprofen and naproxen.[3][4][5][6][7] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[4]

This guide will serve as a scientific prospectus, providing a comprehensive overview of the known properties of this compound, a plausible synthetic route, and a detailed exploration of its anticipated biological activities based on the established pharmacology of its core components. We will also propose a series of experimental workflows for its initial characterization, aiming to stimulate further research into this promising, yet under-investigated, molecule.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 106690-34-0 | [][9][10] |

| Molecular Formula | C₁₀H₁₀O₅ | [11] |

| Molecular Weight | 210.19 g/mol | [11] |

| IUPAC Name | This compound | [12] |

Proposed Synthesis Pathway

The proposed two-step synthesis would commence with sesamol (1,3-benzodioxol-5-ol) as the starting material. Deprotonation of the phenolic hydroxyl group of sesamol with a suitable base, such as sodium hydride or potassium carbonate, would generate the corresponding phenoxide. This nucleophilic phenoxide would then be reacted with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to form the ether linkage. The final step would involve the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Anticipated Biological Activity and Mechanism of Action

The unique hybrid structure of this compound suggests several avenues for biological activity. The following sections outline the most probable therapeutic potentials and their underlying mechanisms.

Anti-inflammatory Activity via COX Inhibition

The most predictable activity of this molecule is anti-inflammatory action, owing to its 2-arylpropanoic acid core. This class of compounds is known to be effective inhibitors of COX-1 and COX-2 enzymes.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of the carboxylic acid group is often crucial for this activity.[7]

Hypothesized Mechanism: We hypothesize that this compound will act as a competitive inhibitor of the COX enzymes, with the carboxylic acid moiety interacting with the active site. The 1,3-benzodioxole group will occupy a hydrophobic pocket within the enzyme, potentially influencing the potency and selectivity for COX-1 versus COX-2.

Anticancer Potential

Both the 1,3-benzodioxole and arylpropanoic acid moieties have been associated with anticancer activity.[1][5][13][14] Certain NSAIDs have shown promise in cancer chemoprevention and therapy, which is partly attributed to their COX-inhibitory effects, as prostaglandins can promote tumor growth. Additionally, various 1,3-benzodioxole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1]

Hypothesized Mechanism: The potential anticancer activity could be multifactorial. Besides COX inhibition, the 1,3-benzodioxole ring might induce apoptosis in cancer cells through various signaling pathways. It could also potentially inhibit other key enzymes involved in cancer progression.

Modulation of Cytochrome P450 Enzymes

The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 enzymes.[2] This has significant implications for drug metabolism. If this compound were to be developed as a therapeutic, its effect on P450 enzymes would need to be carefully evaluated to avoid potential drug-drug interactions.

Proposed Experimental Workflows for Compound Characterization

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following workflows outline the key initial assays for characterizing the pharmacological profile of this compound.

Workflow for Assessing Anti-inflammatory Activity

A logical first step is to determine the compound's ability to inhibit COX enzymes and to assess its anti-inflammatory effects in a cellular model.

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Step-by-Step Protocol:

-

COX Inhibition Assays:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Prepare a dilution series of the test compound.

-

Perform the assays according to the manufacturer's instructions, using a known NSAID (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selectivity) as a positive control.

-

Determine the IC₅₀ values for both enzymes to assess potency and selectivity.

-

-

Cell-Based Anti-inflammatory Assay:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Quantify the levels of prostaglandin E2 (PGE₂) using an ELISA kit. A reduction in PGE₂ levels would indicate anti-inflammatory activity.

-

Workflow for Evaluating Anticancer Activity

To screen for potential anticancer effects, a standard cytotoxicity assay against a panel of human cancer cell lines is recommended.

Caption: Experimental workflow for evaluating anticancer activity.

Step-by-Step Protocol:

-

MTT Cytotoxicity Assay:

-

Seed a panel of human cancer cell lines (representing different tumor types) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

-

Apoptosis Assay (if cytotoxic):

-

Treat a sensitive cancer cell line with the compound at its GI₅₀ concentration.

-

After treatment, stain the cells with Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. An increase in the Annexin V positive population would suggest apoptosis induction.

-

Data Interpretation and Future Directions

The results from these initial studies will provide a crucial first look at the pharmacological profile of this compound.

-

Anti-inflammatory data: Potent and selective COX-2 inhibition would suggest a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, making it a more attractive candidate for further development.

-

Anticancer data: Significant cytotoxicity against specific cancer cell lines would warrant further investigation into the mechanism of cell death and exploration in in vivo tumor models.

Should this compound demonstrate promising activity in these initial screens, future research should focus on lead optimization through the synthesis of analogs, in vivo efficacy studies in relevant animal models of inflammation or cancer, and a comprehensive evaluation of its pharmacokinetic and toxicological properties.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. It is advisable to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a scientifically intriguing molecule at the intersection of two well-established pharmacophores. While its biological activities have yet to be formally documented, a strong theoretical framework suggests its potential as a novel anti-inflammatory and/or anticancer agent. The experimental workflows proposed in this guide provide a clear roadmap for the initial characterization of this compound. It is our hope that this technical guide will inspire researchers to further investigate the therapeutic potential of this and other rationally designed hybrid molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsr.com [ijpsr.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound|å æçå°H5 [klamar-reagent.com]

- 11. (2S)-2-(1,3-benzodioxol-5-yloxy)propanoic acid | C10H10O5 | CID 1531514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 106690-34-0 [sigmaaldrich.com]

- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | MDPI [mdpi.com]

- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural and Pharmaceutical Significance

2-(1,3-Benzodioxol-5-yloxy)propanoic acid belongs to the class of aryloxypropanoic acids, a scaffold found in numerous biologically active compounds. The 1,3-benzodioxole moiety, in particular, is a well-known structural feature in a variety of natural products and synthetic drugs, often contributing to favorable pharmacokinetic and pharmacodynamic properties. Understanding the precise spectroscopic fingerprint of this molecule is paramount for researchers engaged in its synthesis, purification, and biological evaluation. This guide will systematically deconstruct the molecule to predict its spectral characteristics, providing a valuable reference for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is presented below. Our predictive analysis will be based on the distinct chemical environments of the protons and carbon atoms within this structure, as well as the vibrational modes of its functional groups and its expected fragmentation pattern upon ionization.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound would be characterized by distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the methine and methyl protons of the propanoic acid side chain.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Signal Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| Aromatic (H-4, H-6, H-7) | 6.5 - 6.9 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz, para: <1 Hz | The protons on the benzodioxole ring will appear in the aromatic region. The exact splitting pattern will depend on their coupling with each other. |

| Methylene (-O-CH₂-O-) | 5.9 - 6.1 | Singlet | - | The two protons of the methylenedioxy group are chemically equivalent and will appear as a characteristic singlet. |

| Methine (-O-CH-) | 4.6 - 4.8 | Quartet | ~7 Hz | This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. |

| Methyl (-CH₃) | 1.5 - 1.7 | Doublet | ~7 Hz | The methyl protons are coupled to the single methine proton, giving rise to a doublet. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. This will result in a spectrum where each unique carbon appears as a singlet.

-

Data Processing: Standard Fourier transform and processing are applied.

Predicted ¹³C NMR Signal Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carboxylic Acid (-COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |

| Aromatic (C-5) | 150 - 155 | The aromatic carbon directly attached to the ether oxygen will be significantly deshielded. |

| Aromatic (C-3a, C-7a) | 145 - 150 | The aromatic carbons of the benzodioxole ring that are also part of the fused ring system. |

| Aromatic (C-4, C-6, C-7) | 105 - 120 | The remaining aromatic carbons will appear in this region. |

| Methylene (-O-CH₂-O-) | 100 - 105 | The carbon of the methylenedioxy group has a characteristic chemical shift in this range. |

| Methine (-O-CH-) | 70 - 75 | The carbon atom of the methine group is deshielded by the adjacent oxygen atom. |

| Methyl (-CH₃) | 15 - 20 | The methyl carbon will appear in the upfield region of the spectrum. |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Propanoic Acid Side Chain |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic Ring |

| C-O Stretch (Ether) | 1200 - 1300 | Strong | Aryl-O-Alkyl Ether |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Carboxylic Acid |

| O-C-O Stretch (Dioxole) | 1030 - 1100 | Strong | 1,3-Benzodioxole |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Peaks

-

Molecular Ion Peak: The exact mass of this compound (C₁₀H₁₀O₅) is 210.0528 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at m/z ≈ 210.05. In a low-resolution spectrum, this would be seen at m/z = 210.

-

Major Fragment Ions: The fragmentation pattern will be dictated by the weakest bonds in the molecule. Key predicted fragmentations are illustrated in the diagram below.

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. While based on established principles and data from analogous structures, it is crucial for researchers to obtain experimental data on their synthesized material to confirm these predictions. This guide serves as a robust framework for interpreting such experimental data, aiding in the unambiguous confirmation of the molecule's structure and purity. The protocols and predicted data herein are intended to be a valuable resource for scientists working with this and related compounds, facilitating more efficient and accurate research and development.

NMR and mass spectrometry of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

An In-depth Technical Guide to the Structural Elucidation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid using NMR and Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound (CAS 106690-34-0).[1][] As a molecule featuring an aryloxypropanoic acid moiety, its precise structural characterization is crucial for its application in chemical research and development. This document, intended for researchers and drug development professionals, details the theoretical basis and practical application of advanced spectroscopic techniques for unambiguous structure confirmation. We present a detailed interpretation of ¹H NMR, ¹³C NMR, and correlation spectroscopy, alongside an in-depth analysis of the compound's mass spectrometric fragmentation pathways. All methodologies are presented with a focus on experimental rationale and data integrity, providing a self-validating framework for analysis.

Introduction and Molecular Structure

This compound belongs to the class of aryloxypropanoic acids, compounds noted for their diverse biological activities and utility as synthetic intermediates.[3] The molecule incorporates several key structural features: a benzodioxole (or methylenedioxyphenyl) ring system, an ether linkage, a chiral center at the propanoic acid alpha-carbon, and a carboxylic acid functional group. Accurate spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within the molecule.

This guide will systematically deconstruct the expected spectroscopic signature of the molecule, providing a predictive framework that can be applied to experimental data.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[4] For this compound, ¹H and ¹³C NMR, complemented by 2D correlation experiments, enable a full structural assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[4] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Standard ¹H NMR.

-

Standard ¹³C NMR with broadband proton decoupling.

-

2D Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.

-

2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

¹H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct groups of signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically δ 12.0-13.0 ppm . This proton is exchangeable with D₂O.

-

Aromatic Protons (C2'-H, C4'-H, C6'-H):

-

The benzodioxole ring system will display a characteristic pattern.

-

C6'-H: Expected around δ 6.80 ppm . It will appear as a doublet, coupled only to C2'-H.

-

C2'-H: Expected around δ 6.65 ppm . It will appear as a doublet, coupled to C6'-H.

-

C4'-H: Expected around δ 6.40 ppm . It will appear as a singlet or a narrowly split doublet of doublets, being meta to the other two aromatic protons.

-

-

Dioxole Protons (-OCH₂O-): The two equivalent protons of the methylenedioxy bridge will produce a sharp singlet at approximately δ 5.95 ppm .

-

Methine Proton (-CH-): The proton at the chiral center (Cα) is adjacent to an oxygen atom and the carbonyl group, leading to a downfield shift. It is expected as a quartet around δ 4.75 ppm due to coupling with the three methyl protons.

-

Methyl Protons (-CH₃): The three equivalent methyl protons (Cβ) are coupled to the methine proton and will appear as a doublet at approximately δ 1.45 ppm .

¹³C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (COOH): The carboxylic acid carbon is the most deshielded, appearing around δ 174.0 ppm .

-

Aromatic Carbons (C1' to C6'): Six distinct signals are expected in the aromatic region (δ 100-155 ppm). The oxygen-substituted carbons (C1', C4', C5') will be the most downfield.

-

C1', C4', C5': ~ δ 140-155 ppm

-

C2', C3', C6': ~ δ 100-120 ppm

-

-

Dioxole Carbon (-OCH₂O-): This carbon is characteristically found around δ 101.5 ppm .

-

Methine Carbon (-CH-): The Cα carbon, attached to the ether oxygen, is expected around δ 72.0 ppm .

-

Methyl Carbon (-CH₃): The Cβ methyl carbon will be the most upfield signal, appearing around δ 18.0 ppm .

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H Shift (δ ppm) | Multiplicity | Predicted ¹³C Shift (δ ppm) |

| COOH | 12.5 | br s | 174.0 |

| C1' | - | - | 152.0 |

| C2' | 6.65 | d | 108.0 |

| C3' | - | - | 142.0 |

| C4' | 6.40 | dd | 102.0 |

| C5' | - | - | 148.0 |

| C6' | 6.80 | d | 115.0 |

| -OCH₂O- (C9) | 5.95 | s | 101.5 |

| -O-CH- (Cα/C7) | 4.75 | q | 72.0 |

| -CH₃ (Cβ/C8) | 1.45 | d | 18.0 |

2D NMR Correlation Analysis

To validate the assignments, 2D NMR experiments are indispensable.

-

COSY (Correlated Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. The key expected correlation is between the methine proton (Cα-H, δ ~4.75) and the methyl protons (Cβ-H₃, δ ~1.45). This confirms the propanoic acid side-chain structure.

Caption: Expected ¹H-¹H COSY correlation for the propanoic acid moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly bonded carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the table above (e.g., δ 4.75 ppm proton signal correlates with δ 72.0 ppm carbon signal).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.[5]

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar, acidic molecule, typically run in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Electron ionization (EI) can also be used, which would yield the molecular ion ([M]⁺•) and more extensive fragmentation.[6]

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Mass Analyzer: Data is acquired using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which aids in formula determination.

Molecular Ion and Fragmentation Analysis (EI Mode)

The molecular formula is C₁₀H₁₀O₅, giving a monoisotopic mass of 210.0528 g/mol .

-

Molecular Ion (M⁺•): In EI-MS, a distinct molecular ion peak is expected at m/z 210 .

-

Key Fragmentation Pathways: The energetically unstable molecular ion will break down into smaller, more stable fragments.[5] Common fragmentation patterns for carboxylic acids, ethers, and aromatic systems guide the interpretation.[6]

-

Loss of Carboxyl Group: A primary fragmentation for carboxylic acids is the loss of the -COOH group as a radical (45 Da), leading to a fragment at m/z 165 .[6][7]

-

Alpha-Cleavage: Cleavage of the Cα-C(OOH) bond can result in the formation of a stable acylium ion, though less common than the loss of the entire group.

-

Ether Bond Cleavage: The C-O ether bond can cleave, leading to two primary fragment ions:

-

Benzodioxole Cation: Formation of the highly stable 1,3-benzodioxol-5-oxy cation at m/z 137 . This is often a very prominent peak.

-

Propanoic Acid Side-Chain Cation: Formation of the [CH(CH₃)COOH]⁺• ion at m/z 88 .

-

-

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the elimination of a neutral alkene and the formation of a radical cation. In this case, it would lead to a fragment corresponding to sesamol at m/z 138 .

Predicted Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Data Summary: Predicted Mass Spectrometry Fragments

| m/z | Proposed Formula | Identity / Loss |

| 210 | [C₁₀H₁₀O₅]⁺• | Molecular Ion (M⁺•) |

| 165 | [C₉H₉O₃]⁺ | [M - COOH]⁺ |

| 138 | [C₇H₆O₃]⁺• | Sesamol radical cation (McLafferty product) |

| 137 | [C₇H₅O₃]⁺ | Benzodioxole cation (from ether cleavage) |

Conclusion

The structural elucidation of this compound is straightforwardly achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic chemical shifts for the benzodioxole, ether, and propanoic acid moieties. 2D correlation experiments like COSY serve to confirm the connectivity of the aliphatic side chain. Mass spectrometry confirms the molecular weight (m/z 210) and reveals characteristic fragmentation patterns, including the loss of the carboxyl group and the formation of a stable benzodioxole cation (m/z 137), which corroborate the proposed structure. This integrated spectroscopic approach ensures a high degree of confidence in the compound's identity and purity, a critical requirement for its use in scientific research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Biological Potential of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Derivatives

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The 1,3-benzodioxole moiety is a quintessential example, forming the core of numerous natural products and synthetic drugs, prized for its unique electronic and conformational properties.[1][2][3] When this heterocyclic system is chemically married to a propanoic acid backbone—a motif renowned for its role in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to metabolic regulators—a scaffold of significant therapeutic potential emerges: 2-(1,3-benzodioxol-5-yloxy)propanoic acid.[4][5] This guide provides a technical exploration of the derivatives of this hybrid scaffold, elucidating their known biological activities, the experimental methodologies used for their evaluation, and the future directions that could translate their promise into clinical reality.

The Molecular Blueprint: Rationale for Derivatization

The core structure of this compound presents three key regions for chemical modification to modulate its pharmacological profile: the benzodioxole ring, the ether linkage, and the propanoic acid tail. The rationale for exploring derivatives is grounded in established structure-activity relationship (SAR) principles:

-

The Benzodioxole Core: This bicyclic system is not merely an inert scaffold; it is a critical pharmacophore. Its methylenedioxy bridge can interact with metabolic enzymes, notably cytochrome P450, which can influence the pharmacokinetic profile of a drug.[1] Furthermore, its rigid, planar nature is integral to the antitumor activities observed in many of its derivatives.[2][6][7]

-

The Propanoic Acid Moiety: The carboxylic acid group is a versatile functional handle. It can engage in crucial hydrogen bonding interactions with biological targets and imparts hydrophilicity, influencing solubility and distribution. Its structural similarity to the pharmacophore of peroxisome proliferator-activated receptor (PPAR) agonists suggests a strong potential for metabolic modulation.[8]

-

Strategic Modifications: By synthesizing derivatives with substitutions on the aromatic ring or modifications to the propanoic acid chain (e.g., esterification, amidation), researchers can fine-tune properties such as target affinity, selectivity, cell permeability, and metabolic stability.[9][10] This systematic derivatization is the cornerstone of transforming a lead compound into a viable drug candidate.

Spectrum of Biological Activity: From Oncology to Metabolism

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, with the most compelling evidence found in anticancer and metabolic research.

Anticancer Potential: A Primary Therapeutic Avenue

The 1,3-benzodioxole nucleus is a recurring motif in compounds exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[2][6][11] Research into related structures has shown significant growth inhibitory activity against breast (MDA-MB-231), cervical (HeLa), and kidney (A498) cancer cells.[7][9]

Mechanisms of Antitumor Action: The anticancer effects of these derivatives are not monolithic but appear to stem from a multi-pronged attack on cancer cell physiology:

-

Inhibition of Angiogenesis: Several studies on benzodioxole-containing compounds have demonstrated an ability to suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.[7][9]

-

Induction of Apoptosis via Oxidative Stress: A key mechanism involves the inhibition of the thioredoxin (Trx) system, an essential antioxidant pathway often upregulated in cancer cells.[12] By disrupting this system, these compounds induce a surge in reactive oxygen species (ROS), triggering oxidative stress and initiating programmed cell death (apoptosis).[12][13][14]

-

Inhibition of Cell Migration: Potent derivatives have been shown to inhibit the clonogenicity, migration, and adhesion of cancer cells, directly impeding their metastatic potential.[9]

One notable example from a related series, compound (E)-3-(benzo[d][6][15]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited superior cytotoxicity against MDA-MB-231 breast cancer cells compared to the standard chemotherapeutic agent 5-fluorouracil.[7]

Metabolic Modulation: A Plausible Role in Diabetes and Dyslipidemia

The structural analogy between aryloxy-propanoic acids and fibrate drugs positions these derivatives as strong candidates for modulating metabolic pathways. Specifically, they are hypothesized to function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).

-

PPARα/γ Dual Agonism: PPARs are nuclear receptors that are master regulators of glucose and lipid metabolism.[16]

A compound that can simultaneously activate both receptors—a PPARα/γ dual agonist—could offer a comprehensive treatment for type 2 diabetes and associated dyslipidemia from a single molecule.[17][18] While direct studies on this compound itself are limited, the scaffold is highly similar to known PPARα/γ dual agonists, making this a fertile area for investigation.[8][19]

Beyond PPARs, other benzodioxole derivatives have been explored as antidiabetic agents through alternative mechanisms, such as the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[20][21]

Antimicrobial and Other Activities

The versatility of the benzodioxole scaffold extends to other therapeutic areas. Various derivatives have been synthesized and evaluated for antimicrobial activity, with some showing efficacy against bacteria such as Bacillus subtilis.[1][22] The core structure is also associated with anti-inflammatory and antioxidant properties, broadening its potential applications.[1][11]

Experimental Evaluation: A Practical Guide

Assessing the biological activity of novel this compound derivatives requires a systematic, multi-tiered approach. The foundational step is the in vitro evaluation of cytotoxicity, which is essential for identifying promising anticancer candidates.[15][23][24]

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for the initial screening and characterization of novel compounds for anticancer activity.

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][25] It is a cornerstone of cytotoxicity testing.[23][24]

Principle: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells from a chosen cancer cell line (e.g., MDA-MB-231) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

-

Compound Preparation: Prepare serial dilutions of the test derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[15]

-

Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Medium only, with no cells.

-

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to fully dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value —the concentration of the compound that inhibits cell viability by 50%.[23]

-

Data Presentation: Quantifying Cytotoxic Potency

The IC₅₀ value is the key metric for comparing the potency of different compounds.[15] Data should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of Benzodioxole Derivatives

| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HEK293 (Normal) |

| Derivative 1a | 12.5 ± 1.1 | 15.8 ± 2.3 | 25.1 ± 3.5 | > 100 |

| Derivative 1b | 4.9 ± 0.8 | 6.2 ± 1.0 | 9.8 ± 1.4 | 85.3 ± 9.2 |

| Derivative 1c | 28.3 ± 3.1 | 35.6 ± 4.5 | 41.2 ± 5.0 | > 100 |

| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 10.1 ± 1.5 |

| Data are presented as mean IC₅₀ ± standard deviation from three independent experiments. |

Visualizing a Potential Mechanism of Action

The following diagram illustrates the proposed pathway by which these derivatives may induce apoptosis through inhibition of the Thioredoxin (Trx) system.

Caption: Proposed mechanism of apoptosis induction via Thioredoxin Reductase inhibition.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The convergence of a privileged heterocyclic core with a functionally significant propanoic acid side chain has given rise to derivatives with potent biological activities, most notably in the realm of oncology. The demonstrated ability of related compounds to induce cancer cell death through multiple mechanisms, including the inhibition of angiogenesis and the induction of oxidative stress, underscores their therapeutic potential.[7][9][12] Concurrently, the structural rationale for their role as metabolic modulators, particularly as PPARα/γ dual agonists, opens an exciting second front for addressing metabolic diseases like type 2 diabetes.[8][18]

The path forward requires a disciplined and systematic approach:

-

Expanded Synthesis and SAR: The creation and screening of a broader, more diverse library of derivatives are needed to build a comprehensive understanding of the structure-activity relationships governing potency and target selectivity.

-

In-Depth Mechanistic Elucidation: For the most promising anticancer compounds, research must move beyond cell viability to identify specific molecular targets within the apoptotic and anti-angiogenic pathways. For metabolic modulators, robust receptor binding and transactivation assays are required to confirm and quantify PPAR activity.

-

Transition to In Vivo Models: Compounds that demonstrate high potency and selectivity in vitro must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, a critical step toward clinical translation.[7][9][20]

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

- 6. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel series of peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 106690-34-0 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]

- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PAR-5359, a well-balanced PPARalpha/gamma dual agonist, exhibits equivalent antidiabetic and hypolipidemic activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. kosheeka.com [kosheeka.com]

- 25. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid Interactions

This guide provides a comprehensive, technically detailed framework for the in silico analysis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a novel small molecule with therapeutic potential. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the core components of a robust in silico workflow, from initial target identification to the nuanced interpretation of simulation data.

The central premise of this guide is to empower researchers with not just a sequence of protocols, but with the underlying scientific rationale that governs each decision in the computational modeling process. This approach ensures that the generated data is not only predictive but also mechanistically insightful.

Section 1: Foundational Principles and Strategic Overview

In silico drug discovery leverages computational methods to simulate and predict the behavior of potential drug candidates, thereby streamlining the research and development pipeline.[1] This approach significantly reduces the time and cost associated with preclinical research by prioritizing compounds with the highest probability of success.[2][3]

The workflow presented here is a self-validating system, where each stage builds upon the last, creating a cohesive and scientifically rigorous narrative of the molecule's potential interactions.

The Subject Molecule: this compound

The molecule at the heart of this guide is this compound. Its chemical structure, retrieved from PubChem, reveals a benzodioxole moiety linked to a propanoic acid group via an ether bond. While specific biological data for this compound is scarce, its structural motifs are present in various biologically active molecules.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10O5 | [8] |

| Molecular Weight | 210.18 g/mol | [8] |

| XLogP3 | 1.5 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

Target Selection: A Rationale-Driven Approach

In the absence of a predetermined biological target, a logical first step is to hypothesize a target based on the structural characteristics of the ligand. The propanoic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Therefore, for the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as a plausible and well-characterized target protein.

Section 2: The In Silico Modeling Workflow

Our investigation will follow a multi-step computational workflow, designed to provide a holistic view of the ligand-protein interaction.

Section 3: Experimental Protocols

Step 1: Ligand and Protein Preparation

The fidelity of any in silico model is critically dependent on the quality of the initial structures.

Protocol 3.1.1: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound can be downloaded from the PubChem database.[8]

-

Energy Minimization: The initial structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or PyMOL.

-

File Format Conversion: The minimized structure should be saved in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Protocol 3.1.2: Protein Preparation

-

Retrieve Protein Structure: The crystal structure of human COX-2 can be obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR, which is a high-resolution structure of COX-2 in complex with an inhibitor.

-

Clean the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.

-

Add Hydrogens and Assign Charges: Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurate electrostatic calculations.

-

Define the Binding Site: Identify the active site of COX-2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Generate Grid Box: Create a grid box that encompasses the defined binding site. This grid defines the search space for the docking algorithm.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1][9] We will use AutoDock Vina, a widely used and validated docking program.

Protocol 3.2.1: Performing the Docking Simulation

-

Input Files: Provide the prepared ligand (.pdbqt) and protein (.pdbqt) files to AutoDock Vina.

-

Configuration File: Create a configuration file that specifies the coordinates of the grid box and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

-

Run Docking: Execute the docking simulation. AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

Step 3: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.[10][11] GROMACS is a powerful and popular software for MD simulations.[12]

Protocol 3.3.1: Setting up the MD Simulation

-

System Preparation: Place the docked ligand-protein complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Conduct a two-phase equilibration process:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the ligand-protein interactions.

Step 4: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness.[13][14] Several online tools, such as ADMETlab 3.0 and ADMET-AI, can be used for this purpose.[15][16]

Protocol 3.4.1: Predicting ADMET Properties

-

Input: Submit the SMILES string of this compound to the selected web server.

-

Analysis: The server will return a comprehensive profile of predicted ADMET properties, including oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.

Section 4: Data Visualization and Interpretation

Effective visualization of computational data is key to extracting meaningful insights.

Visualizing the Docking Results

The output of the docking simulation should be visualized using molecular graphics software like PyMOL or Chimera. The binding pose with the lowest energy score is typically considered the most likely. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues should be identified and analyzed.

Analyzing Molecular Dynamics Trajectories

The trajectory from the MD simulation can be analyzed to assess the stability of the ligand in the binding pocket. Key metrics to analyze include:

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms over time indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can highlight flexible regions of the protein that may be important for ligand binding.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein can be tracked throughout the simulation to quantify the strength of these key interactions.

Section 5: Synthesizing the Findings

The culmination of this in silico investigation is a comprehensive report that integrates the findings from each stage of the workflow. The report should address the following key questions:

-

Does this compound bind to the active site of COX-2 with a favorable binding affinity?

-

What are the key molecular interactions that stabilize the ligand-protein complex?

-

Is the binding pose stable over time, as suggested by the MD simulation?

-

Does the compound possess a favorable predicted ADMET profile, suggesting it is a viable drug candidate?

By systematically addressing these questions, researchers can make informed decisions about the future development of this compound and other promising small molecules.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. frontiersin.org [frontiersin.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Propanoate, 2-(1,3-benzodioxol-5-yloxy)-2-methyl-, ammonium salt | C11H11O5- | CID 7019235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | CID 12918717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride | C10H12ClNO4 | CID 70527591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | CID 11009162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S)-2-(1,3-benzodioxol-5-yloxy)propanoic acid | C10H10O5 | CID 1531514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Molecular Dynamics Software - DiPhyx Stories [diphyx.com]

- 11. Molecular Dynamics Simulations | BIOVIA - Dassault Systèmes [3ds.com]

- 12. intuitionlabs.ai [intuitionlabs.ai]

- 13. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 14. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 15. ADMET-AI [admet.ai.greenstonebio.com]

- 16. ADMETlab 3.0 [admetlab3.scbdd.com]

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, a molecule of interest within the broader class of aryloxyalkanoic acids. While the specific historical genesis of this compound is not prominently documented in readily available literature, its structural features, particularly the presence of the 1,3-benzodioxole moiety, place it within a well-established lineage of biologically active molecules. This document will therefore focus on the probable synthetic routes, physicochemical characteristics, and potential applications inferred from the activities of structurally related compounds.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole functional group, also known as the methylenedioxyphenyl group, is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. This heterocyclic system, consisting of a benzene ring fused to a dioxole ring, often acts as a pharmacophore, a key molecular feature responsible for a substance's physiological or pharmacological effects. Its presence is notable in medicinal chemistry, where it can influence a molecule's metabolic stability and receptor binding affinity. For instance, derivatives of 1,3-benzodioxole have been investigated as kinase inhibitors for cancer therapy and as intermediates in the synthesis of prominent drugs like Paroxetine.[1][2] In the agrochemical sector, this moiety is found in herbicides and plant growth regulators.[3][4][5]

The subject of this guide, this compound, combines this privileged scaffold with a propanoic acid side chain, a common feature of aryloxyalkanoic acids known for their herbicidal and plant growth-regulating properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems, including its solubility, permeability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 106690-34-0 | BOC Sciences[6] |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem[7] |

| Molecular Weight | 210.18 g/mol | PubChem[7] |

| Appearance | Solid (predicted) | --- |

| IUPAC Name | This compound | PubChem[7] |

Probable Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached through well-established methods for the formation of aryl ethers, primarily the Williamson ether synthesis and, to a lesser extent, the Ullmann condensation. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis and represents the most probable route to this compound.[8] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[9][10]

Conceptual Workflow for Williamson Ether Synthesis

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. allindianpatents.com [allindianpatents.com]

- 3. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OA05056A - Aryloxy-propionic acid derivatives and herbicidal products which contain them. - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yloxy)propanoic Acid and its Structural Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-(1,3-benzodioxol-5-yloxy)propanoic acid, a molecule of interest in medicinal chemistry. We will delve into its synthesis, potential biological activities, and the landscape of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical scaffold for therapeutic applications.

Introduction: The Benzodioxole Moiety in Drug Discovery

The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This moiety is often associated with anticancer, antimicrobial, and antioxidant properties.[2][3] The inclusion of a propanoic acid side chain introduces a carboxylic acid functional group, which can modulate pharmacokinetic properties and provide a key interaction point with biological targets. This compound represents a core structure combining these two key features, making it and its analogs a fertile ground for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of sesamol (1,3-benzodioxol-5-ol) reacts with an ester of 2-halopropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Sodium Phenoxide

-

To a solution of sesamol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

-

To the solution of the sodium phenoxide, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified ethyl 2-(1,3-benzodioxol-5-yloxy)propanoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively reported in the public domain, the activities of its structural analogs suggest several promising therapeutic avenues.

Anticancer Activity

Numerous 1,3-benzodioxole derivatives have demonstrated significant antitumor activity.[3][7][8] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[9][10][11] The presence of the carboxylic acid moiety in the target compound could enhance its solubility and potential for interaction with polar residues in enzyme active sites.

Caption: Workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

This compound and its structural analogs represent a promising chemical space for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities associated with the 1,3-benzodioxole moiety, provides a strong foundation for further research. Future work should focus on the synthesis of a focused library of analogs to systematically explore the SAR and to identify lead compounds with potent and selective activity in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]

- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid

Introduction